Acetyl-Amylin (8-37) is a truncated peptide derived from the native amylin, which is a hormone produced by pancreatic beta cells. This compound has gained attention due to its role as an amylin receptor antagonist, particularly in studies involving metabolic regulation and insulin sensitivity in rodent models. It is classified as a bioactive peptide that interacts with the amylin receptor, influencing various physiological processes.
Acetyl-Amylin (8-37) is synthesized from the rat and mouse forms of amylin. The peptide sequence corresponds to amino acids 8 to 37 of the full-length amylin molecule, modified to enhance its stability and activity. The synthesis typically employs solid-phase peptide synthesis techniques.
This compound falls under the category of peptide hormones and specifically functions as a receptor antagonist for the amylin receptor. Its primary applications are in metabolic research, particularly concerning insulin resistance and diabetes.
The synthesis of Acetyl-Amylin (8-37) involves:
Acetyl-Amylin (8-37) retains a significant portion of the native amylin structure, characterized by:
Acetyl-Amylin (8-37) primarily functions through interactions with the amylin receptor, leading to various downstream effects:
The mechanism involves competitive inhibition at the receptor level, altering signaling pathways associated with insulin sensitivity and lipid metabolism.
Acetyl-Amylin (8-37) acts primarily by binding to the amylin receptors, which are part of a complex that includes calcitonin receptor-like receptors. The key actions include:
Studies indicate that Acetyl-Amylin (8-37) can significantly improve metabolic responses in conditions like insulin resistance induced by human growth hormone infusion in rats .
Acetyl-Amylin (8-37) has several scientific uses, including:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3